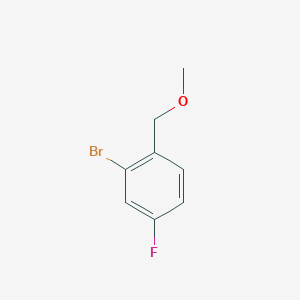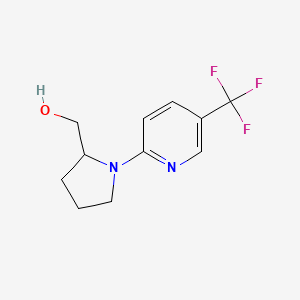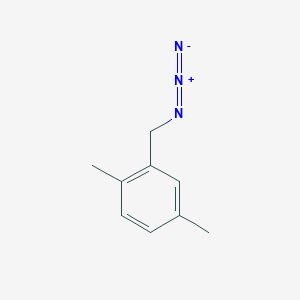
Cyclobutyl-(3-isopropylphenyl)-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a cyclobutyl halide with a 3-isopropylphenylamine, or vice versa. The exact method would depend on the specific halide and amine used, as well as the reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the cyclobutyl, 3-isopropylphenyl, and amine groups. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
As an amine, this compound would be expected to participate in reactions typical of amines, such as acid-base reactions, alkylation, and acylation. The presence of the phenyl and cyclobutyl groups could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by the presence of the cyclobutyl, 3-isopropylphenyl, and amine groups .Applications De Recherche Scientifique
Catalytic Applications
Cyclobutyl compounds have been instrumental in catalysis. For instance, a diphosphinidenecyclobutene ligand was utilized in copper-catalyzed amination reactions of aryl halides, leading to the efficient formation of secondary or tertiary amines (Gajare et al., 2004). Similarly, cyclobutane derivatives were synthesized through intramolecular amination, indicating the cyclobutane ring's utility in complex organic syntheses (Skvorcova et al., 2017).
Pharmacological Applications
Cyclobutyl-containing compounds have found applications in drug design. For example, novel 3-aminocyclobut-2-en-1-ones, derived from cyclobuta-1,3-diones, showed promising results as potent antagonists of VLA-4, indicating their potential in therapeutic applications (Brand et al., 2003). Additionally, cyclobutyl fragments are increasingly being used in the field of drug design due to their unique structure, contributing to the development of various therapeutic drugs, including anticancer, nervous system drugs, and antiviral drugs (Ren et al., 2022).
Organic Synthesis
Cyclobutyl compounds have been valuable in organic synthesis. A four-component reaction involving cyclobutanone and dibenzylamine led to the creation of N,N-dibenzyl-N-{1-[5-(3-aryl)-1,3,4-oxadiazol-2-yl]cyclobutyl}amine derivatives, showcasing the versatility of cyclobutyl compounds in synthesizing complex organic molecules (Shajari et al., 2012).
Antimicrobial Activity
Cyclobutyl-based compounds have shown significant antimicrobial activity. For instance, novel 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds exhibited high activity against multidrug-resistant Mycobacterium tuberculosis, demonstrating the potential of cyclobutyl compounds in addressing antibiotic resistance (Sriram et al., 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-cyclobutyl-3-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(2)11-5-3-8-13(9-11)14-12-6-4-7-12/h3,5,8-10,12,14H,4,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWESQCWLBIOTRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclobutyl-3-(propan-2-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Tert-butylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1398954.png)





![1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazole](/img/structure/B1398961.png)

![1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B1398964.png)

amine](/img/structure/B1398966.png)